molecular formula C18H14N4O3 B11007824 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide

Cat. No.: B11007824
M. Wt: 334.3 g/mol
InChI Key: WFPPIBGRKWJRMU-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide is a complex organic compound that features a combination of furan, pyridazine, and indole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Moiety: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Coupling with Indole: The final step involves coupling the pyridazine-furan intermediate with an indole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Furanones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, thereby modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide is unique due to its specific combination of furan, pyridazine, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C18H14N4O3/c23-17(20-13-4-3-12-7-8-19-15(12)10-13)11-22-18(24)6-5-14(21-22)16-2-1-9-25-16/h1-10,19H,11H2,(H,20,23)

InChI Key

WFPPIBGRKWJRMU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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